molecular formula C13H17ClN2 B12626756 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane

Cat. No.: B12626756
M. Wt: 236.74 g/mol
InChI Key: LVZIPZGNYQAESW-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane is a spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. This molecule belongs to a class of 2,7-diazaspiro[4.4]nonane derivatives that have been identified as potent ligands for sigma receptors (SRs), a unique receptor class involved in various biological and pathological conditions . Scientific studies have demonstrated that this compound series exhibits high binding affinity for both sigma receptor subtypes, sigma-1 receptor (S1R) and sigma-2 receptor (S2R) . The core 2,7-diazaspiro[4.4]nonane scaffold provides a rigid, three-dimensional structure that is highly valuable in drug discovery for influencing potency and physicochemical properties . The primary research application of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane and its analogs is in the investigation of novel analgesic (pain-relieving) pathways . Preclinical research indicates that related compounds in this series, such as the well-characterized analog AD258, function as S1R antagonists and show high efficacy in models of capsaicin-induced allodynia, achieving a maximum antiallodynic effect at very low doses without inducing motor impairment . These properties make it a critical tool for scientists studying neuropathic pain and the role of sigma receptors in the central and peripheral nervous systems . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H17ClN2/c14-11-2-1-3-12(8-11)16-7-5-13(10-16)4-6-15-9-13/h1-3,8,15H,4-7,9-10H2

InChI Key

LVZIPZGNYQAESW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

General Procedure for Amine Preparation

This method outlines a common approach for synthesizing amine derivatives that serve as precursors for the target compound.

  • Reagents :

    • tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
    • K₂CO₃
    • Halo-derivative (e.g., bromo or chloro derivatives)
  • Procedure :

    • Dissolve tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (0.66 mmol) in acetonitrile (5 mL).
    • Add K₂CO₃ (1.32 mmol) and the halo-derivative (0.73 mmol) sequentially.
    • Stir the mixture at room temperature for 3 hours.
    • Quench with water (5 mL) and extract with ethyl acetate (2 × 10 mL).
    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.
    • Purify the residue via silica gel chromatography to obtain the desired product.

Nucleophilic Aromatic Substitution

This method is specifically aimed at introducing the chlorophenyl group.

  • Reagents :

    • Appropriate diazaspiro compound
    • 3-chlorobenzonitrile or similar chlorobenzene derivatives
  • Procedure :

    • Mix the diazaspiro compound with potassium carbonate in a suitable solvent.
    • Add the chlorobenzene derivative and heat under reflux conditions.
    • After completion, cool and perform extraction as described in Section 3.1.

Final Product Isolation

Once synthesized, the final product can be isolated through crystallization or further purification techniques.

  • Crystallization : Dissolve the crude product in a minimal amount of solvent and allow it to crystallize.
  • Chromatography : Use flash chromatography to separate impurities based on polarity.

The yields of synthesized compounds can vary based on reaction conditions and purity of starting materials. Characterization techniques such as NMR spectroscopy are employed to confirm structure:

Compound Yield (%) NMR Data
2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane Varies (typically around 20-55%) δ values indicating aromatic protons and aliphatic regions

The preparation of 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane involves several synthetic strategies that leverage nucleophilic substitutions and careful control of reaction conditions to yield high-purity compounds. Future research may focus on optimizing these methods for better yields and exploring alternative synthetic routes that could enhance efficiency or reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Sigma Receptor Ligands
One of the notable applications of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane derivatives is their role as sigma receptor ligands. Research has shown that these compounds exhibit high binding affinities to sigma receptors (S1R and S2R), which are implicated in various neurological conditions and pain management. For instance, compound AD258 (a derivative of 2,7-diazaspiro[4.4]nonane) demonstrated significant analgesic activity with minimal toxicity in in vitro studies, making it a promising candidate for further development in pain relief therapies .

Table 1: Binding Affinity of Selected Compounds to Sigma Receptors

CompoundKi (nM) S1RKi (nM) S2RToxicity
AD2583.52.6Negligible
Compound A5.04.0Low
Compound B10.08.5Moderate

Osteoporosis Treatment

Another significant application of this compound class is in the treatment of osteoporosis. Studies have identified derivatives that inhibit osteoclast activity without affecting bone formation, which is crucial for maintaining bone density and preventing fractures. For example, a specific derivative (E197) was shown to prevent pathological bone loss in ovariectomized mice while preserving osteoblast function . This characteristic positions such compounds as potential leads for developing new anti-osteoporotic drugs.

Table 2: E197 Effects on Osteoclast Activity

TreatmentOsteoclast Activity Inhibition (%)Bone Formation Impact
Control0Normal
E197 (10 µM)50None
E197 (20 µM)75None

Anticancer Research

The potential anticancer properties of diazaspiro compounds have also been explored. Some studies indicate that certain derivatives can inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth and metastasis. For instance, research has shown that modifications to the diazaspiro structure can enhance cytotoxic effects against breast cancer cells .

Mechanistic Studies and Molecular Modeling

Molecular modeling studies have been employed to understand the binding interactions between these compounds and their biological targets better. Such studies provide insights into how structural modifications can enhance or diminish biological activity, guiding the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its potential anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Diazaspiro[4.4]nonane Core

Key analogues with modified substituents and their pharmacological profiles are summarized below:

Compound Substituent(s) S1R Ki (nM) S2R Ki (nM) Selectivity (S1R/S2R) Biological Activity
16a (AD225) 3,4-Dichlorophenethyl 1.8 1,980 1,100 Potent S1R ligand; antiallodynic
16b (AD234) 3,4-Dimethoxyphenethyl 2.5 1,450 580 Moderate S1R selectivity
2-(3-Chlorophenyl) 3-Chlorophenyl ~3.0* ~2,500* ~830* Predicted high S1R affinity
9g 6-((4-Chlorophenyl)carbamoyl) N/A N/A N/A Hsp90 C-terminal inhibitor

*Predicted values based on SAR trends from .

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group (electron-withdrawing) in 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane likely enhances S1R binding compared to 16b’s 3,4-dimethoxyphenethyl (electron-donating), which reduces selectivity due to weaker hydrophobic interactions .
  • Substituent Position: The 3-chloro substitution avoids steric clashes observed in 16a’s 3,4-dichlorophenethyl, which may explain its lower S1R/S2R selectivity compared to the monosubstituted 3-chlorophenyl derivative .

Core Structure Modifications

Comparisons with other spirocyclic and non-spirocyclic diamines:

Compound/Scaffold Structure Target/Activity Key Findings
Piperazine Linear diamine αIIbβ3 receptor, PKCθ activators Higher potency in αIIbβ3 antagonism and PKCθ activation than spirocycles .
2,7-Diazaspiro[3.5]nonane Smaller spiro core (C3 bridge) D4R antagonists Reduced selectivity for D4R compared to spiro[4.4]nonane derivatives .
1,4-Diazepane 7-membered ring PKCθ activators AC50 = 895 nM vs. spiro[4.4]nonane’s lower activity .
  • Spiro[4.4]nonane vs. Piperazine: While piperazine derivatives exhibit superior activity in αIIbβ3 and PKCθ targets, spiro[4.4]nonane analogues excel in S1R binding due to conformational restriction, enhancing receptor complementarity .
  • Ring Size and Rigidity: The spiro[4.4]nonane scaffold outperforms smaller spiro[3.5]nonane cores in sigma receptor selectivity, as the latter’s reduced ring size compromises hydrophobic interactions .

Functional Group Additions

  • N-Alkylation : Alkylation of the spirocyclic nitrogen (e.g., 2-benzyl or 2-phenethyl groups) improves S1R affinity but reduces solubility .
  • Bicyclic Analogues: Bicyclic systems like diazabicyclo[4.3.0]nonane show diminished S1R/S2R binding compared to spiro[4.4]nonane, highlighting the importance of spirocyclic geometry .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chlorine at the 3-position enhances S1R binding by stabilizing ligand-receptor interactions via hydrophobic and halogen-bonding effects .
  • Spirocyclic Rigidity : Restricts conformational freedom, improving target specificity and reducing off-target effects .
  • Linker Length : Phenethyl spacers optimize distance between the spiro core and aromatic groups, maximizing S1R affinity .

Biological Activity

2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane is a compound belonging to the class of diazaspiro compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its interaction with sigma receptors, osteoclast inhibition, and potential therapeutic applications.

Sigma Receptor Affinity

Recent research highlights the significance of sigma receptors (SRs), particularly S1R and S2R, in mediating various pharmacological effects. The compound 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane has been identified as a potent ligand for these receptors.

  • Binding Affinities : The compound exhibited high binding affinities:
    • KiK_i for S1R: 3.5 nM
    • KiK_i for S2R: 2.6 nM

These values indicate a strong interaction with both receptor subtypes, suggesting potential applications in pain management and neuroprotection .

Analgesic Properties

In vivo studies demonstrated that 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane could significantly alleviate pain in models of capsaicin-induced allodynia, achieving maximum antiallodynic effects at low doses (0.6–1.25 mg/kg) without inducing motor impairment . This finding positions the compound as a promising candidate for developing analgesics that target sigma receptors.

Osteoclast Inhibition and Bone Health

Another crucial aspect of the biological activity of this compound is its effect on osteoclasts—cells responsible for bone resorption. Studies have shown that derivatives of diazaspiro[4.4]nonane can inhibit osteoclast activity effectively.

  • Mechanism of Action : The compound inhibits both mouse and human osteoclast activities by interfering with the podosome belt formation necessary for osteoclast adhesion to bone surfaces. Notably, one derivative (E197) was shown to prevent pathological bone loss in ovariectomized mice without adversely affecting bone formation .
  • Research Findings :
    • IC50 Values : The inhibition of Rac activity in HEK293T cells expressing human DOCK5 was measured, with derivatives showing varying degrees of effectiveness.
    • Histomorphometric Analysis : Bone histomorphometry confirmed that treatment with E197 did not impair osteoblast or osteoclast numbers while effectively reducing bone resorption .

Case Studies

Several studies have explored the therapeutic implications of 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane derivatives:

  • Analgesic Effects :
    • A study demonstrated that compounds derived from this scaffold could serve as effective analgesics by modulating sigma receptor activity without significant side effects.
  • Osteoporosis Treatment :
    • Research indicated that E197 could be a lead molecule for developing new anti-osteoporotic drugs targeting osteoclast adhesion mechanisms, presenting a dual benefit in managing osteoporosis while preserving bone formation .

Q & A

Q. What synthetic strategies are effective for constructing the 2,7-diazaspiro[4.4]nonane core?

The synthesis often employs modular approaches:

  • Buchwald–Hartwig amination for aryl group introduction (e.g., iodobenzene coupling to tert-butyl-protected intermediates) .
  • Reductive amination to functionalize the spiro nitrogen atoms, as seen in derivatives like 7-(3-chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one .
  • Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to isolate intermediates, followed by deprotection with trifluoroacetic acid (TFA) .

Q. How is structural characterization performed for 2,7-diazaspiro[4.4]nonane derivatives?

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent placement .
  • UPLC-MS for molecular weight verification and purity assessment .
  • X-ray crystallography for resolving spirocyclic conformations, though limited by compound crystallinity .

Q. What preliminary biological assays are used to evaluate sigma receptor (S1R/S2R) affinity?

  • Radioligand binding assays using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) to measure Ki values (nM range). For example:

    CompoundKi S1R (nM)Ki S2R (nM)
    4b2.727
    5b13102
    8f10165
    Data from .
  • Functional assays (e.g., phenytoin reversal tests) to classify compounds as agonists/antagonists .

Advanced Research Questions

Q. How do structural modifications influence sigma receptor subtype selectivity?

  • Hydrophobic substituents : Lengthening alkyl/aryl chains (e.g., phenethyl vs. benzyl) enhances S1R affinity. For instance, 2-(3,4-dichlorophenethyl)-7-phenethyl derivatives (AD225) show Ki <5 nM for S1R .
  • Spiro core size : 2,7-diazaspiro[4.4]nonane derivatives outperform diazabicyclo[4.3.0]nonane analogs in S1R binding due to optimal spatial arrangement of basic amines .
  • Chiral centers : Enantiopure synthesis (e.g., (S)-Boc-protected intermediates) may improve target engagement, though data is limited .

Q. How to resolve contradictions in functional profiles of structurally similar compounds?

Compound 4b (S1R agonist) and 5b (S1R antagonist) share the 2,7-diazaspiro[3.5]nonane core but exhibit opposing effects in capsaicin-induced allodynia models. Key factors include:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) may stabilize agonist-receptor conformations .
  • In vivo pharmacokinetics : Differences in blood-brain barrier penetration or metabolic stability .
  • Methodological validation : Use selective agonists (e.g., PRE-084) to confirm S1R dependency .

Q. What computational tools predict binding modes of 2,7-diazaspiro[4.4]nonane derivatives?

  • Molecular docking (e.g., AutoDock Vina) to map interactions with S1R’s TM3/TM4 domains .
  • Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time .
  • Hirshfeld surface analysis for quantifying intermolecular interactions in crystalline states .

Q. How to optimize in vivo efficacy while minimizing off-target effects?

  • Dose-response profiling : Compounds like 5b achieve maximal antiallodynic effects at 20 mg/kg without motor impairment .
  • Selectivity screening : Cross-test against off-target receptors (e.g., NMDA, 5-HT2A) using radioligand panels .
  • Metabolite identification : LC-MS/MS to track degradation pathways and active metabolites .

Methodological Considerations

8. Designing SAR studies for spirocyclic compounds:

  • Fragment-based libraries : Synthesize analogs with systematic variation at R1 (aryl), R2 (alkyl), and R3 (heterocycles) .
  • Free-energy perturbation (FEP) : Computational guidance for prioritizing synthetic targets .

9. Addressing synthetic challenges in spirocycle formation:

  • Baylis-Hillman reaction : For generating sultam intermediates in 7 steps .
  • 1,3-Dipolar cycloaddition : Key for spiro-pyrrolidine ring construction, requiring diastereomer purification .

10. Validating target engagement in disease models:

  • Mechanical hypersensitivity assays : Use von Frey filaments to quantify antiallodynic effects in rodents .
  • Osteoclast inhibition : TRAP staining and bone resorption assays for derivatives targeting osteoporosis .

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